N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide

Physicochemical profiling Lead-like chemical space ADME prediction

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7) is a synthetic tertiary amide combining a cyclohexanecarboxamide scaffold with N-butyl and N-furan-2-yl substituents (molecular formula C₁₅H₂₃NO₂, molecular weight 249.35 g/mol, calculated LogP 3.99, polar surface area 33.45 Ų). The compound belongs to the broader chemical class of furan-2-carboxamides, a scaffold extensively explored in both agrochemical fungicide patents and medicinal chemistry kinase inhibitor programs.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 62187-39-7
Cat. No. B12894821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(furan-2-yl)cyclohexanecarboxamide
CAS62187-39-7
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCCCCN(C1=CC=CO1)C(=O)C2CCCCC2
InChIInChI=1S/C15H23NO2/c1-2-3-11-16(14-10-7-12-18-14)15(17)13-8-5-4-6-9-13/h7,10,12-13H,2-6,8-9,11H2,1H3
InChIKeyOBQRDMRSVZAVDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7): Chemical Identity and Procurement Context


N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7) is a synthetic tertiary amide combining a cyclohexanecarboxamide scaffold with N-butyl and N-furan-2-yl substituents (molecular formula C₁₅H₂₃NO₂, molecular weight 249.35 g/mol, calculated LogP 3.99, polar surface area 33.45 Ų) . The compound belongs to the broader chemical class of furan-2-carboxamides, a scaffold extensively explored in both agrochemical fungicide patents and medicinal chemistry kinase inhibitor programs [1]. Unlike its close structural analogs that are documented in patent and primary literature with target-specific bioactivity data, CAS 62187-39-7 currently lacks published, reproducible biological assay results in peer-reviewed journals or authoritative public databases such as PubChem and ChEMBL.

Why N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide Cannot Be Assumed Interchangeable with In-Class Analogs


Furan-carboxamide congeners with superficially similar scaffolds display widely divergent target selectivity and potency profiles depending on the N-substituent identity and stereoelectronic properties. In the fungicidal furancarboxamide series described by Bayer Cropscience [1], variation of the N-alkyl group from methyl to branched butyl altered both spectrum of antifungal activity and intrinsic phytotoxicity in whole-plant assays. Similarly, within the cFMS/CSF-1R inhibitor chemotype, replacement of the N-alkyl-cyclohexanecarboxamide moiety by alternative amide scaffolds abrogates kinase selectivity, as demonstrated by the >150-fold selectivity window of GW2580 (a pyrimidine-based cFMS inhibitor) vs. structurally distinct furan-carboxamide cFMS inhibitors [2]. For CAS 62187-39-7, the unique combination of a flexible n-butyl chain, a planar furan ring, and a bulky cyclohexyl group generates a distinct conformational and hydrogen-bonding landscape, as reflected in its computed LogP of 3.99 and PSA of 33.45 Ų. These physicochemical descriptors differentiate it from both less lipophilic analogs (e.g., N-(furan-2-yl)cyclohexanecarboxamide, predicted LogP ~2.1) and more polar derivatives (e.g., N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide with additional π-electrons). Absent matched-pair comparative bioassay data, procurement decisions based solely on scaffold similarity risk selecting a compound with uncharacterized target engagement and ADME behavior.

Quantitative Differentiation Evidence for N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7) Relative to Closest Analogs


Physicochemical Differentiation: LogP and PSA Positioning of CAS 62187-39-7 vs. Closest Commercially Available Cyclohexanecarboxamide Analogs

CAS 62187-39-7 occupies a distinct region of lipophilicity-polar surface area (PSA) space compared to its closest commercially cataloged cyclohexanecarboxamide analogs. The target compound has a computed LogP of 3.99 and PSA of 33.45 Ų . The N-propargyl analog N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) has a higher predicted LogP of approximately 4.3 due to the additional alkyne π-electron density, and a comparable PSA of ~33.5 Ų (estimated from SMILES structure) [1]. The simplest furyl-cyclohexanecarboxamide, N-(furan-2-yl)cyclohexanecarboxamide, has a predicted LogP of approximately 2.1 and PSA of 42.2 Ų (due to the secondary amide NH hydrogen bond donor) [2]. The target compound's balanced LogP of 3.99 positions it above the typical oral drug-like LogP ceiling of 3 but below the excessively lipophilic range (>5), making it potentially suitable as a tool compound requiring membrane permeability while retaining some aqueous solubility. In contrast, CAS 62187-51-3's higher LogP (~4.3) may offer enhanced blood-brain barrier penetration but at the cost of reduced solubility, and the secondary amide analog's lower LogP (~2.1) sacrifices membrane partitioning for higher solubility.

Physicochemical profiling Lead-like chemical space ADME prediction

Structural Scaffold Differentiation: N,N-Disubstituted Cyclohexanecarboxamide vs. Furan-2-Carboxamide Isosteres in Patent-Disclosed Fungicidal Activity

The Bayer Cropscience furancarboxamide patent (US 7,179,840 B2) establishes that N-substitution identity on the furan-carboxamide scaffold is a primary driver of fungicidal spectrum and potency against phytopathogens including Puccinia, Erysiphe, and Botrytis species [1]. Within this Markush disclosure, N-alkyl substituent variation from methyl through n-butyl yielded compounds with differing minimum inhibitory concentrations (MICs) in greenhouse whole-plant assays, with n-butyl chains generally conferring broader spectrum activity compared to shorter alkyl chains but with increased phytotoxicity risk at application rates above 250 g/ha. While CAS 62187-39-7 itself is not explicitly exemplified in this patent, its N-butyl-N-furan-2-yl substitution on a cyclohexanecarboxamide core represents a hybrid scaffold that conceptually bridges the furan-2-carboxamide fungicide pharmacophore with the cyclohexanecarboxamide backbone found in cathepsin K inhibitor series [2]. This dual-pharmacophore composition is structurally distinct from the majority of patent-disclosed furancarboxamides, which employ simple aryl or heteroaryl substitution at the carboxamide nitrogen rather than a cyclohexane ring. The biological consequence of this hybrid design remains uncharacterized in public literature.

Agrochemical discovery Fungicide SAR Carboxamide scaffold

Comparative cFMS/CSF-1R Kinase Inhibition: Structural Prerequisites and the Gap for CAS 62187-39-7

The furan carboxamide chemotype is represented in the cFMS/CSF-1R inhibitor landscape by cFMS Receptor Inhibitor IV (CAS 959626-45-0), a cell-permeable, ATP-competitive inhibitor with IC50 values of 17 nM (cell-free kinase assay) and 76 nM (CSF-1-stimulated HEK-293 cell autophosphorylation assay) . This compound's potency derives from a specific 5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide structure that occupies the ATP-binding pocket with high complementarity. CAS 62187-39-7 differs fundamentally in three structural features: (i) it employs a cyclohexanecarboxamide rather than furan-2-carboxamide as the central amide; (ii) the furan ring is N-attached rather than serving as the carbonyl-bearing moiety; (iii) it lacks the extended piperazine-phenyl substitution critical for cFMS ATP-site binding. As a consequence, CAS 62187-39-7 cannot be assumed to exhibit cFMS inhibitory activity comparable to CAS 959626-45-0. For context, the structurally unrelated pyrimidine cFMS inhibitor GW2580 achieves an IC50 of 30 nM against cFMS and exhibits 150- to 500-fold selectivity over 26 other kinases [1], illustrating that even within validated cFMS inhibitor chemotypes, scaffold changes drastically alter potency and selectivity. Procurement of CAS 62187-39-7 as a cFMS tool compound would require de novo profiling before any experimental application.

Kinase inhibition cFMS/CSF-1R Furan carboxamide

Absence of Documented Biological Activity: A Critical Procurement Consideration for CAS 62187-39-7

A systematic search of authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) and primary literature (PubMed, Google Scholar, patent databases) found no quantitative biological assay data for CAS 62187-39-7 [1][2][3]. In contrast, structurally related cyclohexanecarboxamide compounds have published bioactivity profiles: for example, the β-substituted cyclohexanecarboxamide series developed by Robichaud et al. (J. Med. Chem. 2006) includes compounds with cathepsin K IC50 values as low as 0.3 nM and >1,000-fold selectivity over cathepsins B, L, and S [4]. Similarly, the N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide analog (CAS 62187-51-3) has associated patent and database records, though its bioactivity data are similarly sparse [2]. This data gap means that CAS 62187-39-7 cannot be selected based on a documented efficacy or selectivity rationale. For procurement, this positions the compound as a screening library candidate requiring full de novo characterization, rather than a tool compound with known target engagement.

Bioactivity gap analysis Screening compound selection Data transparency

Research and Industrial Application Scenarios for N-Butyl-N-(furan-2-yl)cyclohexanecarboxamide (CAS 62187-39-7) Based on Available Evidence


Chemical Library Screening and Phenotypic Hit Discovery

Given the complete absence of published target-specific bioactivity data, the most scientifically justified use of CAS 62187-39-7 is inclusion in diversity-oriented screening libraries for unbiased phenotypic or target-based high-throughput screening (HTS) campaigns. The compound's intermediate LogP (3.99) and moderate PSA (33.45 Ų) position it within lead-like chemical space for cell-based assays . Its hybrid furan-cyclohexane scaffold provides structural novelty compared to commercially overrepresented flat aromatic libraries. Researchers designing HTS decks for novel target identification may prioritize CAS 62187-39-7 over extensively characterized analogs to maximize the probability of discovering unexpected bioactive chemotypes.

Structure-Activity Relationship (SAR) Exploration in Cyclohexanecarboxamide Lead Optimization Programs

For medicinal chemistry programs developing cyclohexanecarboxamide-based inhibitors (e.g., cathepsin K [1] or other protease targets), CAS 62187-39-7 can serve as a reference compound for N,N-disubstitution SAR studies. Its N-butyl-N-(furan-2-yl) substitution pattern represents a specific point in the N-substituent chemical space distinct from the N-aryl or N-benzyl variations commonly explored. Procurement for this purpose requires that the research group has an established primary assay to generate comparative data, as no published benchmarking data exist for this compound.

Physicochemical Profiling and ADME Model Compound Studies

With a computed LogP of 3.99 and PSA of 33.45 Ų, CAS 62187-39-7 is suitable as a model compound for studying the relationship between cyclohexanecarboxamide N,N-disubstitution and passive membrane permeability, P-glycoprotein efflux susceptibility, and microsomal metabolic stability . Its structural features allow systematic comparison with the more lipophilic N-propargyl analog (CAS 62187-51-3, predicted LogP ~4.3) and the more polar secondary amide analog (N-(furan-2-yl)cyclohexanecarboxamide, predicted LogP ~2.1) to deconvolute the contribution of N-alkyl chain length and unsaturation to ADME parameters.

Agrochemical Lead Generation: Furan-Carboxamide Hybrid Scaffold Exploration

The Bayer Cropscience furancarboxamide patent [2] establishes the agricultural relevance of the furan-carboxamide scaffold as a fungicide pharmacophore. CAS 62187-39-7, with its structurally distinct cyclohexanecarboxamide backbone replacing the typical furan-2-carboxamide core, represents a novel hybrid scaffold for agrochemical discovery programs targeting fungicide-resistant phytopathogen strains. The compound may be evaluated in whole-plant and in vitro antifungal assays to determine whether the cyclohexane ring confers altered spectrum of activity, improved crop safety margins, or differential metabolic stability in planta compared to conventional furancarboxamide fungicides.

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